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molecular formula C10H12BrNO3 B8533773 (5-Bromo-6-methoxy-pyridin-3-yl)-acetic acid ethyl ester CAS No. 1219936-57-8

(5-Bromo-6-methoxy-pyridin-3-yl)-acetic acid ethyl ester

Cat. No. B8533773
M. Wt: 274.11 g/mol
InChI Key: XBFNAALWSLPQES-UHFFFAOYSA-N
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Patent
US08049015B2

Procedure details

To (5-bromo-6-methoxy-pyridin-3-yl)-acetonitrile (1.139 g, 5.02 mmol) in EtOH (11 ml) was added acetyl chloride (3.6 mL, 50.54 mmol), and the reaction was stirred at 50° C. for 24 hours, and at room temperature for 2 days. The reaction was worked up with CH2Cl2 and saturated aqueous NaHCO3, and then reacidified and extracted with CH2Cl2. The combined organic layers were dried, filtered, and concentrated to give (5-bromo-6-methoxy-pyridin-3-yl)-acetic acid ethyl ester.
Quantity
1.139 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:10][C:11]#N)[CH:5]=[N:6][C:7]=1[O:8][CH3:9].[C:13](Cl)(=[O:15])[CH3:14].C(Cl)Cl.C([O-])(O)=[O:21].[Na+]>CCO>[CH2:13]([O:15][C:11](=[O:21])[CH2:10][C:4]1[CH:5]=[N:6][C:7]([O:8][CH3:9])=[C:2]([Br:1])[CH:3]=1)[CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
1.139 g
Type
reactant
Smiles
BrC=1C=C(C=NC1OC)CC#N
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
11 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 50° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 2 days
Duration
2 d
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OC(CC=1C=NC(=C(C1)Br)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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